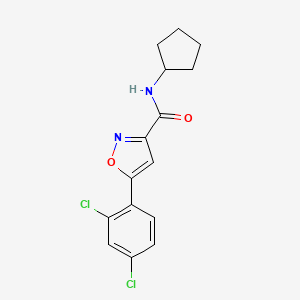
N-cyclopentyl-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide
Overview
Description
N-cyclopentyl-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide, commonly known as CPP, is a chemical compound that has been widely used in scientific research. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
CPP acts as a competitive antagonist of the N-cyclopentyl-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide receptor by binding to the receptor's glycine site. This prevents the binding of glycine, an essential co-agonist of the this compound receptor, and blocks the receptor's ion channel. As a result, the influx of calcium ions into the cell is reduced, leading to a decrease in the excitability of the neuron.
Biochemical and Physiological Effects
CPP has been shown to have a range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a process that underlies learning and memory. It also reduces the release of excitatory neurotransmitters, such as glutamate and aspartate, and increases the release of inhibitory neurotransmitters, such as gamma-aminobutyric acid (GABA). CPP has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
CPP is a highly selective and potent antagonist of the N-cyclopentyl-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide receptor, making it a valuable tool for studying the role of this compound receptors in various physiological and pathological processes. However, its use is limited by its short half-life and poor solubility in water, which can make it difficult to administer in vivo. Additionally, CPP is not selective for a specific subtype of this compound receptor, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on CPP. One area of interest is the development of more selective and potent N-cyclopentyl-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide receptor antagonists that can be used to study the role of specific subtypes of this compound receptors in different physiological and pathological processes. Another direction is the investigation of the potential therapeutic uses of CPP and other this compound receptor antagonists in the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the mechanism of action of this compound receptor antagonists and their effects on synaptic plasticity, learning, and memory.
Scientific Research Applications
CPP has been widely used in scientific research as a tool to study the role of N-cyclopentyl-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide receptors in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, epilepsy, and neuropathic pain. CPP is also used to investigate the mechanisms underlying synaptic plasticity, learning, and memory.
properties
IUPAC Name |
N-cyclopentyl-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-9-5-6-11(12(17)7-9)14-8-13(19-21-14)15(20)18-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGNTKMAQQRVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B3450934.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3450937.png)
![N-{2-methoxy-5-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B3450943.png)
![N-(4-methoxy-2-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3450949.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3450968.png)
![4-methyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B3450972.png)
![isopropyl 3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3450973.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-phenyl-3-isoxazolecarboxamide](/img/structure/B3450976.png)


![4-methyl-1-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B3450986.png)
![5-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3450992.png)

